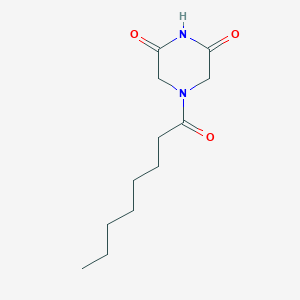

4-Octanoylpiperazine-2,6-dione

Description

4-Octanoylpiperazine-2,6-dione is a synthetic derivative of the piperazine-2,6-dione core, characterized by an octanoyl (C8) acyl group substituted at the 4-position of the heterocyclic ring. Piperazine-2,6-dione derivatives are of significant interest in medicinal chemistry due to their structural similarity to dexrazoxane, a cardioprotective agent used to mitigate anthracycline-induced cardiotoxicity in cancer therapy . The compound’s synthesis typically involves cyclization reactions, often mediated by Brønsted acids or formamide, enabling large-scale production for drug development .

Properties

IUPAC Name |

4-octanoylpiperazine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-2-3-4-5-6-7-12(17)14-8-10(15)13-11(16)9-14/h2-9H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHWXXNAQBWUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1CC(=O)NC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanoylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. This method provides high yields and is efficient in terms of reaction time and energy consumption . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, which allows for the efficient and rapid production of the compound. The use of continuous flow reactors can further enhance the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Octanoylpiperazine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles and electrophiles: Various amines, halides, and other reactive species.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine-2,6-dione derivatives .

Scientific Research Applications

4-Octanoylpiperazine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Octanoylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperazine-2,5-dione vs. Piperazine-2,6-dione Derivatives

The positional isomerism of dione groups (2,5 vs. 2,6) profoundly impacts physicochemical and biological properties:

- These derivatives are often explored for antioxidant and anticancer activities .

- Piperazine-2,6-dione derivatives (e.g., 4-Octanoylpiperazine-2,6-dione) adopt a chair-like conformation, reducing steric hindrance and improving metabolic stability. This structural feature is critical for their application in cardioprotective agents .

Table 1: Positional Isomerism Comparison

| Feature | Piperazine-2,5-dione Derivatives | Piperazine-2,6-dione Derivatives |

|---|---|---|

| Conformation | Planar | Chair-like |

| Hydrogen-bonding | High (adjacent carbonyls) | Moderate (spaced carbonyls) |

| Metabolic Stability | Lower | Higher |

| Example Applications | Antioxidants, Anticancer agents | Cardioprotection, Chemotherapy adjuvants |

Substituent Effects: Acyl vs. Sulfonyl Groups

The nature of the 4-position substituent governs solubility, lipophilicity, and target interactions:

- Acyl-substituted derivatives (e.g., 4-Octanoyl- and 4-Dodecanoylpiperazine-2,6-dione): 4-Octanoyl (C8): Balances lipophilicity (logP ~3.5 estimated) and solubility, optimizing membrane permeability for systemic delivery . 4-Dodecanoyl (C12): Higher lipophilicity (logP ~5.2) may enhance tissue accumulation but reduce aqueous solubility, limiting bioavailability .

- Such derivatives are explored for CNS-targeted therapies .

Table 2: Substituent-Driven Properties

| Compound | Substituent | logP (Estimated) | Solubility (mg/mL) | Primary Application |

|---|---|---|---|---|

| This compound | C8 acyl | ~3.5 | ~0.1 (DMSO) | Cardioprotection |

| 4-Dodecanoylpiperazine-2,6-dione | C12 acyl | ~5.2 | <0.01 (DMSO) | Lipid-rich tissue targeting |

| 4-(4-Aminophenylsulfonyl) derivative | Sulfonyl | ~1.8 | ~1.5 (Water) | CNS disorders |

Comparison with Non-Piperazine Dione Derivatives

Natural and synthetic dione-containing compounds exhibit diverse bioactivities:

- Ergost-25-ene-3,6-dione : A plant-derived steroid-dione with superior binding affinity to BRCA1 (~9.2 kcal/mol vs. doxorubicin’s ~8.5 kcal/mol), highlighting the role of fused ring systems in anticancer activity .

- Benzoacridine-5,6-dione: Synthesized via nucleophilic attack on naphthoquinone intermediates, these planar aromatics intercalate DNA, making them potent topoisomerase inhibitors .

- Dipyrano-chromene-diones: Complex flavanol derivatives (e.g., compounds 82–95 in ) with antioxidant properties, but their large size (MW >600 Da) limits pharmacokinetic utility .

Key Insight: While this compound lacks the fused aromaticity of benzoacridine-diones or the steroidal backbone of ergost-diones, its piperazine core offers synthetic versatility and tunable substituent effects for tailored therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.